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4-Toluenesulfonamide-formaldehyde resin - 25035-71-6

4-Toluenesulfonamide-formaldehyde resin

Catalog Number: EVT-298483
CAS Number: 25035-71-6
Molecular Formula: C8H11NO3S
Molecular Weight: 201.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Toluenesulfonamide-formaldehyde resin is a synthetic polymer widely used in various industrial applications, particularly in cosmetics and coatings. This compound is known for its role in enhancing the gloss, adhesion, strength, and flow properties of products like nail polishes and lacquers. It is classified as a chemical auxiliary agent and is recognized under various names, including toluenesulfonamide formaldehyde resin and 4-methyl-polymer with formaldehyde .

Source and Classification

4-Toluenesulfonamide-formaldehyde resin is derived from the reaction of para-toluenesulfonamide with formaldehyde. It falls under the category of formaldehyde resins, which are utilized extensively in the production of adhesives, coatings, and other polymeric materials. The chemical formula for this compound is C8H11NO3SC_8H_{11}NO_3S and it has been assigned the Chemical Abstracts Service number 25035-71-6 .

Synthesis Analysis

Methods

The synthesis of 4-toluenesulfonamide-formaldehyde resin typically involves a condensation reaction between para-toluenesulfonamide and formaldehyde. The process can be conducted under acidic or basic conditions to facilitate the polymerization.

Technical Details

  1. Reaction Conditions: The reaction usually requires controlled temperature and pH levels to ensure optimal polymer formation.
  2. Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid may be employed to promote the reaction.
  3. Polymerization: The resulting polymer can vary in molecular weight depending on the reaction time and conditions, leading to different physical properties.
Molecular Structure Analysis

Structure

The molecular structure of 4-toluenesulfonamide-formaldehyde resin consists of a backbone formed by repeating units derived from para-toluenesulfonamide linked by methylene (-CH2-) groups from formaldehyde. This results in a complex network structure that contributes to its adhesive properties.

Data

  • Molecular Weight: Approximately 189.24 g/mol for the repeating unit.
  • Structural Representation: The structure can be depicted as follows:
 C7H8N2O3n\text{ C}_7\text{H}_8\text{N}_2\text{O}_3\text{S }_n

where nn indicates the degree of polymerization .

Chemical Reactions Analysis

Reactions

4-Toluenesulfonamide-formaldehyde resin can undergo several chemical reactions, including:

  1. Hydrolysis: In the presence of water, the resin can break down into its constituent monomers.
  2. Cross-linking: Under heat or specific catalysts, it can form cross-linked structures that enhance its mechanical properties.

Technical Details

  • Stability: The resin exhibits good thermal stability, making it suitable for high-temperature applications.
  • Degradation Products: Potential degradation products include para-toluenesulfonamide and formaldehyde, which can have environmental implications .
Mechanism of Action

Process

The mechanism by which 4-toluenesulfonamide-formaldehyde resin enhances product performance involves several key processes:

  1. Adhesion: The resin forms strong bonds with both organic and inorganic surfaces.
  2. Film Formation: Upon drying, it creates a continuous film that provides protection and enhances aesthetic qualities.

Data

Studies indicate that the incorporation of this resin significantly improves the durability and gloss of coatings compared to formulations without it .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a pale yellow solid or viscous liquid.
  • Solubility: Soluble in organic solvents but insoluble in water.

Chemical Properties

  • Melting Point: Approximately 100 °C.
  • pH Stability: Maintains stability across a wide pH range, making it versatile for various applications.

Relevant analyses have shown that this resin maintains its properties under typical storage conditions for cosmetic products .

Applications

4-Toluenesulfonamide-formaldehyde resin finds extensive use in:

  • Cosmetics: Primarily in nail polishes and lacquers to enhance gloss and adhesion.
  • Industrial Coatings: Used as an adhesive primer for natural and synthetic resins.
  • Research Applications: Studied for its potential use in various polymeric formulations due to its favorable properties.
Introduction to 4-Toluenesulfonamide-Formaldehyde Resin

Historical Development and Industrial Emergence

The resin emerged from early 20th-century innovations in polymer chemistry, with its synthesis first reported in the 1930s. Commercial adoption accelerated in 1939 when the cosmetics industry incorporated TSFR into nail polish formulations to overcome the brittleness and poor adhesion of nitrocellulose-based lacquers. By 1932, Charles Revson’s Revlon® leveraged this technology, catalyzing widespread use in consumer products [4]. The 1940s–1950s saw industrial expansion beyond cosmetics, with Monsanto Chemical Company introducing the "Santolite" brand (e.g., Santolite MHP, Santolite MS 80) for coatings and adhesives [2] [3]. A key innovation milestone arrived in the 1980s with Akzo’s development of "Ketjenflex" grades, enhancing compatibility with vinyl and acrylic systems [2]. Despite a gradual decline in cosmetic use since the 2010s due to allergenicity concerns, TSFR remains integral to high-performance industrial applications.

Table 1: Historical Milestones in TSFR Development

YearEventSignificance
1930sInitial synthesis and characterizationAdaptation of automotive lacquer technology for consumer use
1939Cosmetic industry adoptionResolution of nail polish brittleness through TSFR plasticization [3]
1940sMonsanto’s Santolite™ productionCommercial-scale manufacturing for diverse industrial sectors [2]
1980sAkzo’s Ketjenflex® seriesEnhanced compatibility with synthetic polymers [2]
2010sShift toward alternativesDeclining cosmetic use due to hypoallergenic substitutes [3]

Chemical Definition and Structural Classification

TSFR is systematically named poly[4-methylbenzenesulfonamide-alt-methanal] (IUPAC), reflecting its origin from the condensation reaction of p-toluenesulfonamide (often containing o-isomer impurities) with formaldehyde. Its molecular formula is denoted as (C₈H₉NO₂S)ₙ, where n ≤ 10, indicating oligomeric rather than high-polymeric character [3] [5]. The resin comprises short-chain oligomers with a repeating unit of −N(Ts)CH₂− (Ts = p-toluenesulfonyl), terminated by −NHTs or −N(Ts)CH₂OH groups [3]. Structural studies confirm a mixture of linear and branched architectures arising from the electrophilic substitution of formaldehyde at the sulfonamide nitrogen. The molecular weight ranges between 400–1,900 g·mol⁻¹, influenced by reactant stoichiometry and process conditions [3] [5]. This variability enables tunable properties for specific applications.

Table 2: Nomenclature and Identifiers of TSFR

Designation TypeNames/Identifiers
IUPAC Namepoly[4-methylbenzenesulfonamide-alt-methanal]
CAS Registry25035-71-6
Common SynonymsTosylamide/formaldehyde resin; Santolite MHP; Ketjenflex MS 80; Arylsulfonamide formaldehyde resin; p-Toluenesulfonamide-formaldehyde resin [2] [5]
EC Number607-493-7

Key Properties and Functional Advantages

TSFR exhibits a suite of physicochemical properties that underpin its industrial utility:

  • Thermal Behavior: A sharp melting point at 82°C (180°F) facilitates film formation during thermal curing processes. The relatively low melting transition enables processing compatibility with heat-sensitive substrates [3] [5].
  • Solubility & Compatibility: Soluble in n-butyl acetate, ethyl acetate, toluene, and acetone, ensuring miscibility with nitrocellulose, acrylates, and vinyl resins. This broad compatibility allows formulation versatility [4] [5].
  • Material Enhancement Properties: Functions as a secondary film-forming agent that imparts exceptional adhesion to low-surface-energy substrates (e.g., keratin, metals, plastics). Its molecular structure provides:
  • Flexibility: Reduces brittleness in nitrocellulose films by disrupting crystalline domains [4].
  • Gloss Enhancement: Creates high-refractive-index films with surface smoothness (DOI >90%) [2].
  • Durability: Resistance to chipping, water, and abrasion via hydrophobic aromatic-sulfonamide moieties and crosslinkable hydroxymethyl terminals [2] [4].

Table 3: Physicochemical Properties of TSFR

PropertyValue/SpecificationMeasurement Conditions
Molecular Formula(C₈H₉NO₂S)ₙn ≤ 10
Average Molar Mass400–1,900 g·mol⁻¹Gel permeation chromatography [3]
Melting Point82°C (180°F)Capillary method [3]
Flash Point148.6°CClosed cup [5]
Vapor Pressure0.000285 mmHg25°C [5]

In industrial formulations, TSFR’s role extends beyond cosmetic nail products to vinyl lacquers, printing inks, and acrylic adhesives. Its capacity to improve flow characteristics without sacrificing mechanical strength makes it indispensable for wood coatings and metal primers where leveling affects aesthetics [5]. The resin’s self-crosslinking capability via residual hydroxymethyl groups further enhances chemical resistance in cured films—a critical attribute for protective coatings in corrosive environments [2] [4].

Properties

CAS Number

25035-71-6

Product Name

4-Toluenesulfonamide-formaldehyde resin

IUPAC Name

formaldehyde;4-methylbenzenesulfonamide

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

InChI

InChI=1S/C7H9NO2S.CH2O/c1-6-2-4-7(5-3-6)11(8,9)10;1-2/h2-5H,1H3,(H2,8,9,10);1H2

InChI Key

YEQFXLJGRXZCFU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N.C=O

Synonyms

4-toluenesulfonamide-formaldehyde resin
p-toluenesulfonamide-formaldehyde resin

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N.C=O

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